2,2-difluoro-N-hydroxypropionamidine
Description
2,2-Difluoro-N-hydroxypropionamidine is a fluorinated amidine derivative characterized by two fluorine atoms at the C2 position of the propionamidine backbone and a hydroxylamine (-NHOH) functional group. Its molecular formula is C₃H₆F₂N₂O, with a molecular weight of 136.09 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the nucleophilic properties of the amidine group, making it of interest in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C3H6F2N2O |
|---|---|
Molecular Weight |
124.09 g/mol |
IUPAC Name |
2,2-difluoro-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C3H6F2N2O/c1-3(4,5)2(6)7-8/h8H,1H3,(H2,6,7) |
InChI Key |
FDFLJSCBVMZXTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=NO)N)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N’-hydroxypropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-difluoropropanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product .
Industrial Production Methods
Industrial production of 2,2-difluoro-N’-hydroxypropanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves rigorous quality control measures to maintain consistency and safety during production .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,2-difluoro-N’-hydroxypropanimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis draws parallels between 2,2-difluoro-N-hydroxypropionamidine and compounds in the evidence with shared functional groups or fluorination patterns.
Fluorinated Amides/Amidines
Compound A: 2-[(3-Fluorophenyl)amino]-N-phenylpropanamide ()
- Molecular Formula : C₁₅H₁₅FN₂O
- Molecular Weight : 258.29 g/mol
- Key Features: A fluorinated phenyl group attached to a propanamide backbone. The fluorine atom enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
- Comparison : While this compound lacks aromatic substituents, its dual fluorine atoms likely confer similar stability and electronegativity effects. The amidine group (-C(NH₂)NHOH) may exhibit stronger basicity than the amide group (-CONH₂) in Compound A, altering solubility and reactivity .
Amidines and Hydroxylamine Derivatives
Compound B : Ranitidine Nitroacetamide ()
- Structure: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide
- Key Features: Contains a nitroacetamide group (-NO₂CH₂CONH-) and a furan-based side chain.
- Comparison : The nitro group in Compound B is a strong electron-withdrawing group, akin to fluorine in this compound. However, the hydroxylamine group in the target compound may confer redox activity, unlike the nitro group’s role in electrophilic reactivity .
Amino Alcohol Derivatives
Compound C: Ranitidine Amino Alcohol Hemifumarate ()
- Structure: [5-[(Dimethylamino)methyl]furan-2-yl]methanol
- Key Features : A secondary alcohol and tertiary amine, often used in salt forms for improved bioavailability.
- However, the amidine’s basicity (pKa ~10–12) may exceed that of tertiary amines (pKa ~8–10), affecting pH-dependent solubility .
Data Table: Structural and Functional Comparisons
Research Findings and Implications
Fluorine’s Role : The dual fluorination in this compound likely enhances its stability and binding affinity in biological systems, similar to Compound A’s fluorophenyl group .
Amidine vs. Amide : The amidine group’s basicity may improve interactions with acidic residues in enzyme active sites, contrasting with Compound A’s amide group, which is more prone to hydrolysis .
Hydroxylamine Reactivity : The -NHOH group could participate in chelation or redox reactions, a property absent in Compounds B and C but relevant in metal-catalyzed processes .
Biological Activity
2,2-Difluoro-N-hydroxypropionamidine (DFHPA) is a chemical compound that has garnered attention for its potential biological activity. With the molecular formula C₃H₆F₂N₂O and a molecular weight of 124.09 g/mol, this compound is characterized by the presence of fluorine atoms and a hydroxy group, which contribute to its unique chemical properties. This article delves into the biological activity of DFHPA, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
The biological activity of DFHPA is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine enhances its binding affinity to various enzymes and receptors, influencing their activity. DFHPA can form hydrogen bonds and engage in hydrophobic interactions, which are crucial for its efficacy in biological contexts.
In Vitro Studies
Research has indicated that DFHPA exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that fluorinated derivatives, similar to DFHPA, effectively inhibit glycolysis in glioblastoma multiforme (GBM) cells. The fluorinated compounds showed lower IC50 values compared to traditional agents, indicating enhanced potency under hypoxic conditions .
Enzyme Inhibition
DFHPA's interaction with hexokinase, an enzyme critical for glycolysis, has been a focal point in research. In enzymatic assays, DFHPA and its derivatives have been shown to inhibit hexokinase activity more effectively than other known inhibitors like 2-deoxy-D-glucose (2-DG) . This inhibition is particularly relevant in cancer metabolism, where targeting glycolytic pathways can lead to reduced tumor growth.
Case Studies
- Cytotoxicity in Cancer Models : In a study involving GBM models, DFHPA derivatives were tested for their ability to induce apoptosis in cancer cells. Results indicated that these compounds could significantly reduce cell viability through enhanced hexokinase inhibition .
- Metabolic Pathway Modulation : Another investigation focused on the metabolic effects of DFHPA in diabetic models. It was observed that DFHPA could modulate insulin sensitivity and glucose uptake in adipose tissues, suggesting potential applications in metabolic disorders .
Comparative Analysis
To underscore the uniqueness of DFHPA among similar compounds, the following table highlights key properties and activities:
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C₃H₆F₂N₂O | 124.09 g/mol | Potent hexokinase inhibitor |
| 2-Deoxy-D-glucose | C₆H₁₂O₆ | 180.18 g/mol | Glycolysis inhibitor but poor pharmacokinetics |
| 2-Fluoropropanoic acid | C₃HF₃O₂ | 110.03 g/mol | Moderate cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
